

Spectroscopic Characterization of Diethyl Fumarate: A Technical Guide

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Compound of Interest		
Compound Name:	Diethyl fumarate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **diethyl fumarate**, a key chemical intermediate and active pharmaceutical ingredient. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for obtaining these spectra. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis, development, and quality control of **diethyl fumarate**.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **diethyl fumarate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Diethyl Fumarate** in CDCl₃

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
6.84	S	-	2H	=CH
4.26	q	7.1	4H	-O-CH ₂ -
1.32	t	7.1	6H	-СНз



Table 2: ¹³C NMR Spectroscopic Data for **Diethyl Fumarate** in CDCl₃[1][2]

Chemical Shift (δ) ppm	Assignment
165.2	C=O
133.5	=CH
61.2	-O-CH ₂ -
14.1	-CH₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Diethyl Fumarate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (alkyl)
~1720	Strong	C=O stretch (ester)
~1645	Medium	C=C stretch (alkene)
~1260, ~1170	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Diethyl Fumarate** (Electron Ionization)[3]



m/z	Relative Intensity (%)	Assignment
172	~20	[M] ⁺ (Molecular Ion)
145	~5	[M - C₂H₅] ⁺
127	100	[M - OC ₂ H ₅] ⁺
99	~75	[M - COOC₂H₅]+
71	~15	[C ₄ H ₇ O] ⁺
45	~10	[C ₂ H ₅ O] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Approximately 20 mg of **diethyl fumarate** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: Spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe.
- ¹H NMR Acquisition Parameters:

• Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.09 s



Spectral Width: 8223.68 Hz (20.55 ppm)

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.36 s

Spectral Width: 24038.46 Hz (238.89 ppm)

Temperature: 298 K

Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected using TopSpin 3.6 software. Chemical shifts were referenced to the TMS signal (δ = 0.00 ppm for ¹H) or the CDCl₃ solvent peak (δ = 77.16 ppm for ¹3C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A single drop of neat diethyl fumarate was placed directly onto the diamond crystal of the ATR accessory.
- Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.
- Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16



Data Format: Transmittance

 Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

- Sample Preparation: A dilute solution of diethyl fumarate (1 mg/mL) was prepared in dichloromethane.
- Instrumentation: The analysis was performed on an Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.
- GC Parameters:

Injection Volume: 1 μL

Injector Temperature: 250 °C

Split Ratio: 50:1

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness)

 Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.

MS Parameters:

Ionization Mode: Electron Ionization (EI)[3]

Electron Energy: 70 eV[3]

Source Temperature: 230 °C

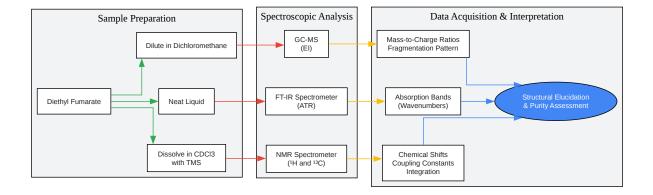
Quadrupole Temperature: 150 °C



- Mass Range: m/z 40 400
- Data Processing: The acquired data was processed using Agilent MassHunter software. The
 mass spectrum was obtained by averaging the scans across the chromatographic peak
 corresponding to diethyl fumarate and subtracting the background spectrum from a nearby
 region.

Mandatory Visualization

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of **diethyl fumarate**.



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Caption: Workflow for the Spectroscopic Characterization of **Diethyl Fumarate**.

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